2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride
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Overview
Description
2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C₉H₉BrClNO₃S and a molecular weight of 326.59 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride typically involves the reaction of 4-bromoaniline with chloroethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The bromine atom can participate in oxidation and reduction reactions, altering the compound’s reactivity and properties.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and alcohols, and catalysts like palladium for coupling reactions. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The bromine atom can also participate in halogen bonding and other interactions, influencing the compound’s reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl chloride: Similar in structure but lacks the formamido group.
2-[(4-Chlorophenyl)formamido]ethane-1-sulfonyl chloride: Similar but with a chlorine atom instead of bromine.
N-(4-Bromophenyl)ethanesulfonamide: Similar but with an amide group instead of a sulfonyl chloride.
Uniqueness
2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride is unique due to the presence of both the formamido and sulfonyl chloride groups, which provide distinct reactivity and versatility in chemical synthesis. The bromine atom also adds to its uniqueness by enabling specific reactions and interactions that are not possible with other halogens .
Properties
Molecular Formula |
C9H9BrClNO3S |
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Molecular Weight |
326.60 g/mol |
IUPAC Name |
2-[(4-bromobenzoyl)amino]ethanesulfonyl chloride |
InChI |
InChI=1S/C9H9BrClNO3S/c10-8-3-1-7(2-4-8)9(13)12-5-6-16(11,14)15/h1-4H,5-6H2,(H,12,13) |
InChI Key |
AILXXMKXACMXSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCS(=O)(=O)Cl)Br |
Origin of Product |
United States |
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